Cas no 2411295-95-7 (N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide)

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is a specialized organic compound with a quinolinyl moiety and an oxirane ring. This compound exhibits significant advantages in organic synthesis due to its unique structural features, enabling efficient transformations in pharmaceutical and agrochemical applications. Its oxirane functionality allows for facile ring-opening reactions, while the quinolinyl group provides versatile synthetic routes. The compound's purity and stability make it an ideal choice for research and development in medicinal chemistry.
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide structure
2411295-95-7 structure
Product name:N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide
CAS No:2411295-95-7
MF:C14H14N2O2
Molecular Weight:242.273163318634
CID:6618732
PubChem ID:154879976

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide 化学的及び物理的性質

名前と識別子

    • Z3687603019
    • N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide
    • N-[2-(quinolin-2-yl)ethyl]oxirane-2-carboxamide
    • EN300-7560971
    • 2411295-95-7
    • インチ: 1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17)
    • InChIKey: UGBSFKOBUVXBJI-UHFFFAOYSA-N
    • SMILES: O1CC1C(NCCC1C=CC2C=CC=CC=2N=1)=O

計算された属性

  • 精确分子量: 242.105527694g/mol
  • 同位素质量: 242.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • XLogP3: 1.5

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7560971-1.0g
N-[2-(quinolin-2-yl)ethyl]oxirane-2-carboxamide
2411295-95-7 95.0%
1.0g
$0.0 2025-02-24

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide 関連文献

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamideに関する追加情報

Professional Introduction to N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide (CAS No. 2411295-95-7)

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2411295-95-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique oxirane (epoxide) moiety appended to a quinoline backbone, has garnered attention due to its potential applications in drug discovery and molecular recognition. The structural combination of a heterocyclic system with an oxygen-rich functional group presents a versatile platform for further chemical manipulation and biological evaluation.

The quinoline scaffold, a well-documented pharmacophore, is extensively studied for its antimicrobial, antimalarial, and anticancer properties. Its incorporation into N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide not only inherits these beneficial attributes but also introduces additional reactivity through the oxirane ring. The oxirane group, commonly known as an epoxide, is a highly reactive three-membered cyclic ether that can participate in various chemical transformations, including nucleophilic ring opening, dihydroxylation, and ring-closing metathesis. These reactions make it an invaluable tool in synthetic organic chemistry for constructing complex molecular architectures.

In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of bioisosteric replacements to improve pharmacokinetic properties and reduce toxicity. The oxirane group in N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide serves as an excellent example of such a bioisostere. For instance, the replacement of a carbonyl group with an epoxide can lead to enhanced binding affinity and selectivity in protein-ligand interactions. This concept has been leveraged in the design of small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its potential as a building block for medicinal chemistry. The oxirane ring can be selectively functionalized under mild conditions, allowing for the introduction of diverse substituents that can modulate biological activity. This flexibility has been exploited in the synthesis of novel analogs with enhanced efficacy and reduced side effects. For example, recent studies have demonstrated the use of this compound in generating libraries of quinoline-based epoxides for high-throughput screening against cancer cell lines.

The quinoline moiety itself has been extensively modified to explore its pharmacological potential. Researchers have investigated various derivatives to optimize their solubility, metabolic stability, and target specificity. The incorporation of an oxirane group into this framework opens up new avenues for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanical calculations, scientists can predict how different modifications will affect the compound's interaction with biological targets.

The synthesis of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps include the formation of the oxirane ring through epoxidation reactions and subsequent functionalization at the quinoline core. Advances in catalytic systems have enabled more efficient and environmentally friendly routes to this compound, aligning with green chemistry principles. These developments not only improve yield but also reduce waste generation during production.

Evaluation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide in preclinical studies has revealed promising biological activities that warrant further investigation. Initial assays have shown potential effects on enzymes involved in inflammatory pathways and signal transduction cascades relevant to diseases such as cancer and neurodegeneration. The ability to fine-tune these activities through structural modifications makes this compound an attractive candidate for drug development pipelines.

The integration of cutting-edge technologies into the study of N-(2-Quinolin-2-yethel)oxirane)-carboxamide exemplifies modern pharmaceutical research methodologies. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate its structure and dynamics at atomic resolution. Additionally, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide insights into its interactions with biological macromolecules.

The future direction of research on N-(2411295957) involves expanding its applications beyond traditional pharmaceuticals into areas like materials science and agrochemistry. The unique reactivity profile of its oxirane group makes it suitable for polymer modifications or as a precursor in synthesizing novel agrochemicals with improved environmental profiles. Such interdisciplinary approaches underscore the versatility inherent in this molecular framework.

In conclusion, N-(2411295957) represents a fascinating compound at the intersection of medicinal chemistry and synthetic organic chemistry due to its structural features and functional diversity. Its quinoline backbone combined with an oxirane substituent offers unparalleled opportunities for innovation across multiple scientific disciplines. As research continues to uncover new applications for this molecule, it is poised to make significant contributions toward advancing chemical biology and therapeutic development.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd